molecular formula C10H12O4 B13524018 2-Ethoxymandelic Acid

2-Ethoxymandelic Acid

Cat. No.: B13524018
M. Wt: 196.20 g/mol
InChI Key: UFKRCAUUHGGBLQ-UHFFFAOYSA-N
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Description

2-Ethoxymandelic Acid is an organic compound belonging to the class of aromatic alpha-hydroxy acids It is structurally related to mandelic acid, with an ethoxy group replacing one of the hydrogen atoms on the benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions: 2-Ethoxymandelic Acid can be synthesized through several methods. One common approach involves the ethoxylation of mandelic acid. This process typically involves the reaction of mandelic acid with ethanol in the presence of an acid catalyst, such as sulfuric acid, under reflux conditions. The reaction proceeds via esterification, followed by hydrolysis to yield this compound.

Industrial Production Methods: Industrial production of this compound may involve more efficient and scalable methods. One such method could be the use of continuous flow reactors, which allow for better control over reaction conditions and higher yields. Additionally, biocatalytic processes using engineered enzymes may be employed to achieve enantioselective synthesis of the desired compound.

Chemical Reactions Analysis

Types of Reactions: 2-Ethoxymandelic Acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert it into alcohols or other reduced forms.

    Substitution: The ethoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Reagents like sodium ethoxide (NaOEt) or other nucleophiles can facilitate substitution reactions.

Major Products:

    Oxidation: Produces ketones or carboxylic acids.

    Reduction: Yields alcohols or other reduced derivatives.

    Substitution: Results in various substituted aromatic compounds.

Scientific Research Applications

2-Ethoxymandelic Acid has several applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis, particularly in the synthesis of complex molecules and pharmaceuticals.

    Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and antioxidant properties.

    Medicine: Research is ongoing to explore its potential as a precursor for drug development, especially in the synthesis of chiral drugs.

    Industry: It is used in the production of fine chemicals and as an intermediate in the synthesis of various industrial products.

Mechanism of Action

The mechanism of action of 2-Ethoxymandelic Acid involves its interaction with specific molecular targets and pathways. For instance, its antioxidant properties are attributed to its ability to scavenge free radicals and inhibit oxidative stress. The compound may also interact with enzymes and receptors, modulating their activity and leading to various biological effects.

Comparison with Similar Compounds

    Mandelic Acid: The parent compound, differing by the absence of the ethoxy group.

    2-Methoxymandelic Acid: Similar structure with a methoxy group instead of an ethoxy group.

    Phenylglycolic Acid: Another related compound with a similar aromatic structure.

Uniqueness: 2-Ethoxymandelic Acid is unique due to the presence of the ethoxy group, which imparts distinct chemical and physical properties. This modification can influence its reactivity, solubility, and biological activity, making it a valuable compound for specific applications in research and industry.

Properties

Molecular Formula

C10H12O4

Molecular Weight

196.20 g/mol

IUPAC Name

2-(2-ethoxyphenyl)-2-hydroxyacetic acid

InChI

InChI=1S/C10H12O4/c1-2-14-8-6-4-3-5-7(8)9(11)10(12)13/h3-6,9,11H,2H2,1H3,(H,12,13)

InChI Key

UFKRCAUUHGGBLQ-UHFFFAOYSA-N

Canonical SMILES

CCOC1=CC=CC=C1C(C(=O)O)O

Origin of Product

United States

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